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LLY-283 Fact Sheet

Get Quote

The table below summarizes the key quantitative data available for LLY-283, a potent and selective SAM-

competitive chemical probe for PRMT5 developed through a collaboration between Eli Lilly and the

Structural Genomics Consortium [1] [2].

Property

Value /| Description

Context & Notes

ICs0 (Enzymatic)

ICso (Cellular)

Kd (Binding)

Antiproliferative

ICso

Mechanism of
Action

22 +3nM[1] [3]

25+ 1 nM [1] [3]

6 +2 nM [1] [3]

Varies by cell line (e.g., 3-37 nM)

[3]

SAM-competitive [1] [5]

Inhibition of PRMT5:MEP50 complex activity
in vitro [1].

Inhibition of cellular PRMT5 methylation
activity [1].

Equilibrium dissociation constant for
PRMT5:MEP50 complex [1].

Cell viability assays (7-day exposure).
Potency varies with cellular context [4] [3].

Binds to the S-adenosylmethionine
(SAM/AdoMet) cofactor pocket [1] [6].
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Property Value / Description Context & Notes

In Vivo Efficacy Shows antitumor activity in Demonstrated proof-of-concept for oral
mouse xenografts with oral bioavailability and efficacy [1].
dosing [1]

LLY-283 Binding Mechanism

The crystal structure of PRMT5:MEP50 in complex with LLY-283 (PDB ID: 6CKC) reveals how it potently
and selectively inhibits the enzyme [1] [6]. The diagram below illustrates its binding mode and key

molecular interactions.
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Experimental Considerations & Research Context

While detailed protocols are not available in the search results, here are some critical points to consider when

working with LLY-283, based on published findings.

e Cellular Activity Validation: To confirm target engagement in your experiments, you can monitor the
reduction of symmetric dimethylarginine (SDMA) on well-characterized PRMT5 substrates like Sm
proteins (B/B', D1, D3) via western blot [4]. This serves as a robust pharmacodynamic marker.

e Cellular Context is Crucial: The antiproliferative effect of LLY-283 is highly dependent on the genetic
background of the cell lines.
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o Sensitive Phenotype: DMG (Diffuse Midline Glioma) cell lines with wild-type TP53 and
mutant ACVR1 showed high sensitivity (Glso in nanomolar range) [4].
o Resistant Phenotype: Isogenic lines with mutant TP53 were over 100-fold less sensitive to
PRMTS5 inhibition [4].
¢ In Vivo Limitations: Despite promising in vitro efficacy and oral bioavailability, LLY-283 failed to
prolong survival in an orthotopic xenograft model of DMG, highlighting the challenge of translating in
vitro results to complex in vivo models [4].

Future Directions in PRMT5 Inhibition

Research has evolved since the development of LLY-283. Understanding the current landscape can help

guide your work.

¢ First-Generation Inhibitors: LLY-283 is a first-generation, SAM-competitive PRMT5 inhibitor.
These compounds broadly suppress PRMTS5 activity but show a narrow therapeutic index, as they
affect both cancerous and healthy cells [7] [5].

¢ Second-Generation MTA-Cooperative Inhibitors: Newer inhibitors (e.g., MRTX1719, AMG193) are
MTA-cooperative. They selectively target MTAP-deficient cancers—a common co-deletion in
various tumors—»by exploiting a synthetic lethality mechanism. These inhibitors have a much wider
therapeutic window as they spare MTAP-wild-type cells [7] [5].

I hope this structured overview provides a solid foundation for your technical support content. The
biochemical and cellular data for LLY-283 is well-established, though specific troubleshooting guides would

likely be found in internal company documents or would require direct experimental optimization.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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for-in-vivo-pharmacokinetics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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